Cas no 1171885-18-9 (1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one)

1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one structure
1171885-18-9 structure
Product name:1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
CAS No:1171885-18-9
MF:C23H22FN7O
Molecular Weight:431.465487003326
CID:5470886

1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
    • 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
    • インチ: 1S/C23H22FN7O/c24-19-8-6-18(7-9-19)20(32)15-29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)14-17-4-2-1-3-5-17/h1-9,16H,10-15H2
    • InChIKey: FRXQLHQQOCGCRN-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC=NC3N(CC4=CC=CC=C4)N=NC=32)CC1)C(=O)C1=CC=C(F)C=C1

1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2865-1344-20μmol
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
1171885-18-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2865-1344-10mg
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
1171885-18-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2865-1344-20mg
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
1171885-18-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2865-1344-2μmol
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
1171885-18-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2865-1344-3mg
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
1171885-18-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2865-1344-1mg
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
1171885-18-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2865-1344-2mg
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
1171885-18-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2865-1344-10μmol
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
1171885-18-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2865-1344-40mg
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
1171885-18-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2865-1344-75mg
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
1171885-18-9 90%+
75mg
$208.0 2023-05-16

1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one 関連文献

1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1171885-18-9 and Product Name: 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one

Compound with the CAS number 1171885-18-9 and the product name 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The intricate structure of this molecule, featuring a combination of benzyl-substituted triazolopyrimidine and piperazine moieties, positions it as a promising candidate for further exploration in drug discovery.

The core structure of this compound is built around a triazolopyrimidine scaffold, which is a well-documented pharmacophore in medicinal chemistry. Triazolopyrimidines have been extensively studied for their ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The presence of a benzyl group at the 3-position of the triazolopyrimidine ring enhances the lipophilicity of the molecule, which is often a desirable trait for oral bioavailability. This modification also contributes to the compound's overall stability, making it a robust candidate for further chemical modifications and derivatization.

The piperazine moiety appended to the triazolopyrimidine ring adds another layer of complexity to this molecule. Piperazines are known for their versatility in drug design, often serving as key structural elements in drugs targeting central nervous system (CNS) disorders, cardiovascular diseases, and infections. The specific substitution pattern on the piperazine ring in this compound—linked to the triazolopyrimidine via an amide bond—further tailors its pharmacological profile. This arrangement allows for optimal interaction with biological targets while maintaining favorable pharmacokinetic properties.

The terminal fluorophenyl group in the molecule introduces a fluorine atom into the aromatic ring system. Fluoro substitution is a common strategy in drug development due to its ability to modulate metabolic stability, binding affinity, and pharmacological activity. In this context, the 4-fluorophenyl group enhances the compound's interaction with biological targets while also contributing to its metabolic resistance, which is crucial for extending its half-life in vivo.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Studies using these techniques have suggested that 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one may interact with enzymes involved in inflammatory pathways and signal transduction. These interactions could potentially lead to therapeutic benefits in conditions such as cancer, autoimmune diseases, and neurodegenerative disorders.

In vitro studies have begun to unravel the mechanistic aspects of this compound's activity. Initial experiments indicate that it exhibits inhibitory effects on certain kinases and enzymes implicated in disease progression. The precise mechanism of action remains under investigation, but preliminary data suggest that it may disrupt signaling cascades critical for cell proliferation and survival. These findings align with recent research highlighting the importance of targeting aberrant signaling pathways in treating chronic diseases.

The synthesis of this compound represents a testament to the progress made in synthetic organic chemistry over recent decades. The multi-step synthesis involves strategic bond formations between heterocyclic fragments while maintaining regioselectivity and functional group integrity. Advanced synthetic methodologies have been employed to achieve these transformations efficiently and with high yields. This underscores the importance of robust synthetic strategies in translating promising molecular designs into viable drug candidates.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one are poised to play pivotal roles in next-generation drug development. The integration of cutting-edge computational tools with traditional wet chemistry approaches has accelerated the pace at which novel compounds can be designed and evaluated for their potential therapeutic efficacy.

The future directions for this research include exploring analogs of this compound that may exhibit enhanced potency or selectivity for specific biological targets. Additionally, investigating its potential as an intermediate in larger synthetic schemes could open up new avenues for drug discovery efforts across multiple therapeutic areas.

In conclusion,1171885-18-9and its corresponding product,1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one, represent a significant contribution to the field of chemical biology and pharmaceutical research. Their unique structural features and promising biological activities position them as valuable assets in ongoing efforts to develop novel therapeutics targeting complex diseases.

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